6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is a fused heterocyclic compound that has garnered attention due to its diverse biological activities. This compound is classified as a pyrrolo-pyrimidine derivative, which is significant in medicinal chemistry for its potential therapeutic applications. The compound's structure features a pyrrolo ring fused to a pyrimidine ring, contributing to its unique chemical properties and reactivity.
The compound can be sourced from various synthetic methods that utilize readily available starting materials. It falls under the classification of heterocycles, specifically as a pyrrolo[2,3-d]pyrimidine derivative. These compounds are known for their roles in various biological processes and are often explored for their pharmacological properties, including anti-cancer and anti-inflammatory activities.
Several synthetic approaches have been reported for the preparation of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine:
The synthesis often employs standard laboratory techniques such as thin-layer chromatography (TLC) for monitoring reactions and recrystallization for product purification. The choice of solvents and reaction conditions can significantly influence yield and purity.
The molecular structure of 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine consists of a pyrrolo ring fused to a pyrimidine ring. The specific arrangement of nitrogen atoms within these rings contributes to its chemical reactivity and biological activity.
Key structural data include:
The compound participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are valuable in synthesizing derivatives that may enhance biological activity or improve pharmacokinetic properties.
The mechanism of action for 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine is primarily linked to its ability to inhibit specific kinases such as Focal Adhesion Kinases (FAK) and Pyk2. These kinases play critical roles in cell signaling pathways related to cell growth and proliferation. By inhibiting these pathways, the compound shows potential in treating proliferative disorders like cancer .
The chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize the compound and confirm its structure.
6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine has several scientific applications:
Bioisosteric replacement represents a cornerstone strategy for optimizing kinase inhibitor profiles. The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine core serves as a purine isostere, where the scaffold’s nitrogen atoms (N1 and N3) replicate critical hydrogen-bonding interactions with kinase hinge regions, akin to adenine’s N1 and N6 in ATP. This mimicry enables direct displacement of ATP while circumventing metabolic liabilities associated with purine-based drugs. Notably, in RET kinase inhibitor development, this scaffold replaced thieno[2,3-d]pyrimidine, enhancing hinge-binding efficiency. Compounds featuring 5-tert-butylisoxazole extensions achieved IC₅₀ values of 76 nM against wild-type RET, surpassing thienopyrimidine analogs by 12-fold [6]. Similarly, in cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, researchers substituted traditional aminopyrimidine cores with this dihydropyrrolopyrimidine variant, achieving dual CDK4/6 inhibition (IC₅₀ = 7.4/0.9 nM) with >8-fold selectivity over CDK1 [3].
Table 1: Bioisosteric Optimization of RET Inhibitors
Core Structure | R Group | RET IC₅₀ (μM) | Activity Change vs. Reference |
---|---|---|---|
Thieno[2,3-d]pyrimidine | 5-tert-butylisoxazole | 0.96 ± 0.04 | Reference (1x) |
Pyrrolo[2,3-d]pyrimidine | 5-tert-butylisoxazole | 0.076 ± 0.006 | 12.6-fold improvement |
Pyrrolo[2,3-d]pyrimidine | 3-tert-butyl-N-methylpyrazole | 0.127 ± 0.001 | 7.6-fold improvement |
The scaffold’s reduced planarity compared to purines also modulates lipophilicity and solubility. Computational analyses reveal that saturation of the pyrrole ring decreases π-π stacking intensity but enhances water solubility by disrupting crystal packing, a critical factor for oral bioavailability. Strategic N-substitution (e.g., benzyl groups at N5) further fine-tunes electron distribution, improving hydrophobic pocket occupancy in kinases like CSF1R [8].
Scaffold hopping leverages structural topology rather than direct bioisosterism to discover novel chemotypes. The 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold has been successfully deployed in hops from 7H-pyrrolo[2,3-b]pyridine (7-azaindole) inhibitors, particularly against LATS kinases in the Hippo pathway. Docking studies using ROCK1-7-azaindole complexes (PDB: 4L6Q) revealed that repositioning the hinge-binding nitrogen from the 7-azaindole’s position 3 to the pyrrolopyrimidine’s position 1 conserved bidentate hydrogen bonds with Met156 and Glu154 [4]. This hop addressed metabolic instability in first-generation LATS inhibitors:
Table 2: Scaffold-Hopping Outcomes for LATS Inhibitors
Original Scaffold | New Scaffold | PredMS Score | % Enzymatic Activity (LATS1, 1 μM) |
---|---|---|---|
7H-Pyrrolo[2,3-b]pyridine | 1H-Pyrazolo[3,4-b]pyridine | 0.457 | 3% (Reference) |
→ Hop to | 7H-Pyrrolo[2,3-d]pyrimidine | 0.892 | 21% |
→ Hop to | 1H-Pyrazolo[3,4-b]pyridine | 0.867 | 8% |
Deazapurine hops similarly underpinned EGFR inhibitor designs. Avitinib’s 7-deazaguanine core was modified to dihydropyrrolopyrimidine, retaining the acrylamide warhead but improving blood-brain barrier penetration in NSCLC models with T790M mutations [9].
Conformational restriction rigidifies flexible inhibitors to minimize entropy penalties upon binding, enhancing potency and selectivity. Incorporating the 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold into macrocycles or fused polycycles locks rotatable bonds, enforcing optimal geometry for kinase engagement. Key applications include:
Selectivity arises from complementary steric occlusion: The scaffold’s saturated pyrrolidine ring projects substituents orthogonally to the hinge region, sterically blocking entry into off-target kinases with narrower front pockets (e.g., LCK vs. RET). This contrasts planar purines, which adopt multiple binding poses.
Covalent kinase inhibitors leveraging 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-amine exploit non-catalytic cysteines for prolonged target suppression. Electrophilic warheads are typically appended at C5 or N7 positions, enabling reversible binding followed by irreversible modification:
Table 3: Covalent Inhibitor Profiles Targeting Mutant EGFR
Warhead Position | Kinase Target | Covalent Residue | Cellular IC₅₀ (nM) |
---|---|---|---|
C5-Acrylamide | EGFR L858R/T790M | Cys797 | <10 |
C5-Acrylamide | EGFR Del19/T790M | Cys797 | 12 |
N7-Chloroacetamide | EGFR L858R | Cys797 | 85 |
Strategic warhead placement balances reactivity and specificity: C5 extensions optimally orient acrylamides toward EGFR’s cysteine, while N7 modifications favor solvent exposure, reducing non-specific reactions.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: